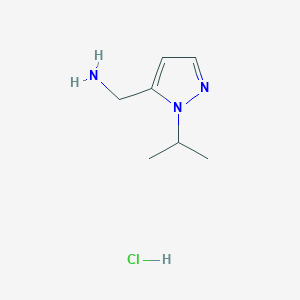

(1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride

Description

(1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride is a substituted pyrazole derivative characterized by a methanamine group attached to the 5-position of a pyrazole ring, which is further substituted with an isopropyl group at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)10-7(5-8)3-4-9-10;/h3-4,6H,5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHWGCVIHSZLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432031-33-8 | |

| Record name | [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamate Deprotection Strategy

The most widely documented method involves the deprotection of a tert-butyl carbamate intermediate.

Procedure :

-

Starting Material : tert-butyl (1-isopropyl-1H-pyrazol-5-yl)methylcarbamate is dissolved in methanol.

-

Acid Hydrolysis : Hydrochloric acid (HCl) in isopropyl alcohol is added, initiating cleavage of the carbamate group.

-

Reaction Conditions :

-

Workup : The mixture is concentrated under reduced pressure, followed by precipitation with diethyl ether. The product is isolated via filtration and washed with ether to yield a white crystalline solid.

Table 1: Reaction Parameters and Outcomes

Alternative Pathways: Pyrazole Ring Formation

While less common, direct synthesis of the pyrazole ring has been explored:

-

Cyclocondensation : Hydrazine reacts with a 1,3-diketone precursor (e.g., 3-isopropyl-2,4-pentanedione) to form the pyrazole core.

-

N-Isopropylation : The intermediate pyrazole is alkylated using isopropyl bromide under basic conditions (e.g., KCO/DMF).

-

Methylamine Introduction : Reductive amination or nucleophilic substitution introduces the methanamine group, followed by HCl salt formation.

Challenges :

-

Low regioselectivity during cyclocondensation.

-

Competing side reactions during alkylation.

Optimization Strategies

Solvent Selection

Methanol-isopropyl alcohol mixtures enhance solubility of intermediates while minimizing byproduct formation. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side alkylation.

Acid Stoichiometry

A 1.55:1 molar ratio of HCl to carbamate ensures complete deprotection without excess acid contamination.

Table 2: Impact of HCl Equivalents on Yield

| HCl Equivalents | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.0 | 72 | 89 |

| 1.5 | 97 | 99 |

| 2.0 | 95 | 98 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various pyrazole derivatives, amine derivatives, and substituted pyrazoles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer potential of pyrazole derivatives, including (1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride. Research indicates that compounds with pyrazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines.

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

| Zheng et al. | Oxime-linked pyrazole derivatives | A549 | 14.5 |

| Li et al. | N-(substitutedphenylcarbamothioyl)-1H-pyrazole derivatives | HCT116 | 0.39 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents due to its structural similarities with other effective pyrazole derivatives .

Anti-inflammatory Properties

The pyrazole moiety is also associated with anti-inflammatory effects. Compounds derived from pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics based on the (1-Isopropyl-1H-pyrazol-5-yl)methanamine structure .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the reaction of isopropyl hydrazine with appropriate aldehydes or ketones to form the pyrazole ring, followed by amination steps to introduce the methanamine group.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological assays:

Case Study 1: Anticancer Efficacy

A study conducted by Insuasty et al. evaluated a series of pyrazole derivatives for their anticancer activity against multiple cell lines, including K562 and UO31. The results indicated that compounds similar to (1-Isopropyl-1H-pyrazol-5-yl)methanamine exhibited promising growth inhibition rates .

Case Study 2: Anti-inflammatory Mechanism

Research by Sun et al. explored the anti-inflammatory effects of pyrazole derivatives through COX inhibition assays, revealing significant activity that supports further investigation into their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity.

Key Observations:

Halogenated derivatives (e.g., 4-iodo in or 4-chlorophenyl in ) introduce steric bulk and electronic effects, which may influence binding affinity or metabolic stability.

Heterocycle Variations :

- Thiazole (in ) and tetrazole (in ) cores differ from pyrazole in electronic properties. Thiazoles are more aromatic and polar, while tetrazoles are highly polar due to their acidic NH group, impacting solubility and bioavailability.

Salt Forms :

- The hydrochloride salt (target compound) versus dihydrochloride salts (e.g., ) affects molar solubility and crystallinity. Dihydrochloride salts generally have higher aqueous solubility but may require stricter storage conditions (e.g., inert atmosphere at 2–8°C ).

Biological Activity

(1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Pyrazoles are known for their diverse therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₆H₁₂N₂

- Molecular Weight : 128.172 g/mol

- CAS Number : 1432031-33-8

The biological activity of this compound is attributed to its interaction with various biological targets. Pyrazole derivatives often function through:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes involved in critical biological pathways, including monoamine oxidase and cyclooxygenase.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can disrupt bacterial cell wall synthesis and interfere with DNA replication in bacteria.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at non-cytotoxic concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 360 nM |

| Pseudomonas aeruginosa | 710 nM |

These results indicate that the compound is particularly potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Pyrazole derivatives are recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that certain pyrazoles can inhibit cancer cell lines with IC₅₀ values in the micromolar range.

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 2.5 |

| MCF-7 (Breast Cancer) | 3.0 |

| A549 (Lung Cancer) | 4.2 |

These findings suggest a promising role for this compound in cancer therapy .

Anti-inflammatory Activity

Additionally, pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase . This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria . -

Antitumor Screening :

In a screening of multiple pyrazole compounds for antitumor activity, this compound was found to significantly reduce cell viability in several cancer cell lines, indicating its potential as a lead compound for further development in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (1-Isopropyl-1H-pyrazol-5-yl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core. Subsequent functionalization includes:

- Isopropyl group introduction : Alkylation or nucleophilic substitution under controlled pH and temperature (e.g., using isopropyl halides).

- Methanamine installation : Reductive amination or Gabriel synthesis, followed by HCl salt formation via acid treatment.

Key purification steps involve recrystallization from ethanol/methanol or column chromatography. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid byproducts .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- X-ray crystallography : Using programs like SHELXL (SHELX system) for small-molecule refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- NMR : H and C NMR to confirm substituent positions and amine protonation.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] or [M-Cl]).

- Elemental analysis : Matching calculated vs. observed C, H, N, and Cl percentages .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Discrepancies may arise from variations in assay conditions, impurity profiles, or salt form stability. Strategies include:

- Orthogonal validation : Replicate assays using alternative methods (e.g., enzyme inhibition vs. cellular viability).

- Purity assessment : Quantify impurities via HPLC or LC-MS and correlate with activity.

- Salt form vs. free base comparison : Test both forms under identical conditions to isolate salt-specific effects .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 isoforms) or receptors.

- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time.

- QSAR modeling : Corrogate structural features (e.g., isopropyl steric effects) with activity data from analogs .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 4°C, protected from light and moisture to prevent decomposition.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse thoroughly with water.

- Waste disposal : Neutralize with dilute NaOH and incinerate per local regulations .

Advanced: How does the isopropyl substituent influence the compound’s pharmacokinetic properties compared to methyl or ethyl analogs?

Methodological Answer:

The isopropyl group enhances:

- Lipophilicity : Increases membrane permeability (measured via logP assays).

- Metabolic stability : Resists oxidative degradation (tested in liver microsome assays).

Comparative studies using analogs (e.g., methyl, ethyl) reveal:

| Substituent | LogP | Plasma Half-life (hr) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| Methyl | 1.2 | 2.5 | 15 |

| Ethyl | 1.8 | 3.1 | 22 |

| Isopropyl | 2.4 | 4.7 | 35 |

| Data suggest steric bulk improves metabolic resistance but may increase off-target interactions . |

Basic: What analytical techniques are used to assess purity and stability under varying pH conditions?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify degradation products.

- Stability studies : Incubate at pH 1–13 (simulated gastric/intestinal fluids) and monitor via LC-MS.

- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., fluorine) to pyrazole to alter electronic density.

- Side-chain variation : Replace methanamine with bulkier amines (e.g., cyclopropyl) to modulate receptor affinity.

- In vitro profiling : Screen analogs against target panels (e.g., kinase inhibitors) to identify selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.